molecular formula C9H10O B7767131 2-Allylphenol CAS No. 26761-75-1

2-Allylphenol

Cat. No.: B7767131
CAS No.: 26761-75-1
M. Wt: 134.17 g/mol
InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N
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Description

2-Allylphenol (2-AP; CAS 1745-81-9) is a synthetic phenylpropanoid with the molecular formula C₉H₁₀O. Structurally, it consists of a phenolic ring substituted with an allyl group (-CH₂-CH=CH₂) at the ortho position (C2) . This compound is chemically related to bioactive phenylpropanoids such as cardanol, thymol, and ortho-eugenol, which are known for their antioxidant, antifungal, and anti-inflammatory properties .

2-AP has been registered as a fungicide in China for over a decade, primarily used against Botrytis cinerea and Phytophthora cinnamomi in crops like tomatoes, strawberries, and apples . Its antifungal mechanism involves disrupting fungal respiration by inducing alternative oxidase (AOX) pathways, depleting ATP levels, and impairing energy metabolism . Derivatives of 2-AP, such as nitro-substituted and methoxy/acetyl-modified analogs, exhibit enhanced bioactivity, positioning 2-AP as a versatile scaffold for agrochemical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylphenol
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InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
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InChI Key

QIRNGVVZBINFMX-UHFFFAOYSA-N
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Canonical SMILES

C=CCC1=CC=CC=C1O
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Molecular Formula

C9H10O
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Related CAS

27924-98-7, 3383-08-2 (hydrochloride)
Record name Phenol, 2-(2-propen-1-yl)-, homopolymer
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DSSTOX Substance ID

DTXSID3022164
Record name 2-Allylphenol
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Molecular Weight

134.17 g/mol
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Physical Description

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS]
Record name Phenol, 2-(2-propen-1-yl)-
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CAS No.

1745-81-9, 26761-75-1
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Record name Allylphenol (mixed isomers)
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Preparation Methods

Reaction Mechanism and Conditions

The rearrangement mechanism begins with the cleavage of the C–O bond in allyl phenyl ether, followed by the formation of a new C–C bond between the allyl group and the benzene ring. This results in a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to form this compound. The reaction typically requires temperatures between 160°C and 240°C, with optimal yields achieved at 200–220°C. For example, heating allyl phenyl ether at 200°C for 5 hours yields 90.6% this compound.

Substrate Preparation: Allyl Phenyl Ether Synthesis

Allyl phenyl ether is synthesized via the reaction of phenol with allyl chloride in the presence of an alkali phenoxide. Sodium hydroxide (1.0–1.2 equivalents) reacts with phenol in a polar solvent (e.g., isopropanol) to form sodium phenoxide, which subsequently reacts with allyl chloride (1.1–1.2 equivalents) at 60–80°C. The intermediate is purified via azeotropic distillation using toluene to remove by-products such as unreacted allyl chloride and solvents.

In Situ Alkali-Mediated Allylation of Phenol

This industrial-scale method combines phenol allylation and Claisen rearrangement into a streamlined process, avoiding intermediate isolation.

Reaction Protocol

  • Phenoxide Formation : Phenol is dissolved in isopropanol and treated with sodium hydroxide (1:1 molar ratio) to form sodium phenoxide.

  • Allylation : Allyl chloride (1.1–1.2 equivalents) is added under nitrogen at 70°C for 5 hours, yielding allyl phenyl ether.

  • Purification : The crude product is washed with water to remove salts and subjected to azeotropic distillation with toluene.

  • Rearrangement : The purified ether is heated at 200°C for 5 hours, achieving 90.6% yield.

Optimization and By-Product Management

Key challenges include minimizing dimerization and oxidation by-products. Using excess allyl chloride (10–20%) and inert atmospheres suppresses side reactions. Azeotropic distillation with toluene effectively removes low-boiling impurities, ensuring high-purity allyl phenyl ether for rearrangement.

Green Chemistry Approaches Using Ionic Liquids

Recent advances emphasize sustainable synthesis. A notable method employs the ionic liquid [Dsim]HSO₄ as a catalyst for deprotecting trimethylsilyl ethers to yield this compound under mild conditions.

Procedure and Advantages

  • Deprotection : A mixture of (2-allylphenoxy)trimethylsilane (1 mmol), [Dsim]HSO₄ (0.02 mmol), and methanol is stirred at 20°C for 4 minutes.

  • Work-Up : Methanol is evaporated, and the product is isolated via decantation after water addition.

  • Reusability : The ionic liquid is recovered and reused without significant loss in activity.

This method achieves a 98% yield with minimal energy input and avoids hazardous solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Catalyst/Solvent Advantages
Claisen Rearrangement200°C, 5 hours90.6%NoneHigh purity; established protocol
In Situ Allylation70°C (allylation), 200°C (rearrangement)85–95%NaOH, isopropanol, tolueneScalable; cost-effective
Ionic Liquid Deprotection20°C, 4 minutes98%[Dsim]HSO₄, methanolEco-friendly; rapid

Industrial and Environmental Considerations

The traditional in situ method remains dominant in industry due to its scalability and cost-effectiveness, despite higher energy demands. Conversely, ionic liquid-based processes offer a sustainable alternative, reducing waste and energy consumption . Future research should focus on catalyst recycling and solvent-free systems to further enhance sustainability.

Chemical Reactions Analysis

Nitration Reactions

Nitration of 2-AP produces nitro derivatives through electrophilic aromatic substitution. Key findings include:

  • Ortho/para selectivity : Nitration with a sulfonitric mixture (HNO₃/H₂SO₄) yields 4 (ortho-nitro) and 9 (para-nitro) as major products, albeit with low initial yields (20–21%) .

  • Yield optimization : An alternative procedure using dichloromethane as the solvent increases the yield of 4 to 72% .

  • Substituent effects : Nitration of acetylated 2-AP (2 ) generates 5 and 7 , but with significantly lower yields (4–7%) .

Table 1: Nitration Yields of 2-AP Derivatives

Starting MaterialProductsConditionsYield (%)
2-AP4 (ortho)HNO₃/H₂SO₄, DCM, 2°C72
2-AP9 (para)HNO₃/H₂SO₄, DCM, 2°C21
2 (acetylated)5 + 7 HNO₃/H₂SO₄, DCM, 2°C4–7

Acetylation and Methylation

Functionalization of the phenolic -OH group modulates reactivity and biological activity:

  • Acetylation : Treatment with acetic anhydride and DMAP converts 2-AP to 2 with 96% yield .

  • Methylation : Reaction with dimethyl sulfate in acetone converts nitro derivatives (4 , 9 ) to methyl ethers (6 , 10 ) in 67–78% yields . For example, methylating 7 with dimethyl sulfate produces 11 in 89% yield .

Photoinduced Cascade Reactions

A photochemical protocol synthesizes 2,3-dihydrobenzofurans via radical intermediates:

  • Mechanism : Deprotonation of 2-AP derivatives generates phenolate anions (Ia ), which absorb visible light (λ = 456 nm) to form excited states. These species initiate a tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) cascade .

  • Optimized conditions : Using 1,2-dichlorobenzene and TMG (1.5 equiv) at 30°C achieves 65% yield of 3a in 35 minutes .

Table 2: Optimized Photochemical Reaction Conditions

ParameterValue
Solvent1,2-Dichlorobenzene
Light sourceKessil lamp (λ = 456 nm)
BaseTMG (1.5 equiv)
Temperature30°C
Reaction time35 minutes
YieldUp to 69%

Radical Addition and Cyclization Pathways

The photochemical cascade proceeds through distinct steps:

  • Radical generation : Phenolate anions (Ia *) photoreduce α-iodo sulfones (2a ) to form carbon-centered radicals via single-electron transfer (SET) .

  • ATRA cycle : Radicals add to the allyl chain of Ia , forming intermediate Va .

  • SN cyclization : Va undergoes intramolecular nucleophilic substitution to yield 2,3-dihydrobenzofurans (3a ) .

Control experiments confirm the photochemical nature of the process, as reactions in the dark or under aerobic conditions yield <5% product .

Scientific Research Applications

Pharmacological Applications

1.1 Antinociceptive and Anti-inflammatory Effects

Recent studies have demonstrated that 2-AP exhibits significant antinociceptive and anti-inflammatory properties. In an in vivo study, 2-AP was administered at varying doses (25 to 100 mg/kg) prior to tests involving acetic acid-induced abdominal writhing and formalin-induced paw licking. The results indicated a substantial reduction in pain responses, with inhibition percentages reaching up to 90% at the highest dose . Furthermore, 2-AP significantly decreased levels of pro-inflammatory cytokines TNF-α and IL-1β, suggesting its potential as a therapeutic agent for pain management and inflammation reduction .

Table 1: Antinociceptive Effects of this compound

Dose (mg/kg)Abdominal Writhes (Mean ± SD)Inhibition Percentage (%)
Control28.5 ± 2.3-
2514.3 ± 2.949.4
505.3 ± 1.580.1
753.3 ± 1.988.3
1002.8 ± 2.290.0

1.2 Antioxidant Activity

In vitro assays have shown that 2-AP possesses significant antioxidant capabilities, effectively scavenging superoxide radicals and demonstrating a high total antioxidant capacity . This property is crucial for its potential application in preventing oxidative stress-related diseases.

Agricultural Applications

2.1 Antifungal Agent

This compound has been identified as a promising antifungal agent, particularly in the synthesis of derivatives that enhance its efficacy against fungal pathogens. Research indicates that modifications to the allyl chain can improve antifungal activity, with some derivatives exhibiting lower effective concentration (EC50) values compared to the parent compound . This suggests that both 2-AP and its derivatives could be developed into novel antifungal treatments.

Table 2: Antifungal Activity of this compound Derivatives

CompoundEC50 (ppm)
This compound8.2 - 48.8
2-(2-Hydroxypropyl)phenol1.0 - 23.5

Materials Science Applications

3.1 Proton-Conducting Polymers

The incorporation of 2-AP into polymer matrices has led to advancements in proton-conducting materials, which are vital for fuel cell technology. Research has shown that polymers synthesized from or modified with 2-AP exhibit enhanced proton conductivity due to improved structural properties and water retention capabilities . These materials are essential for developing efficient electrolytes in fuel cells.

Table 3: Proton Conductivity of Polymer Electrolytes

Polymer CompositionProton Conductivity (S/cm)
PVA-PAN doped with NH₄SCN3.25×1033.25\times 10^{-3}
Composite membranes with inorganic polymers~0.1

Case Studies

Case Study: Pain Relief Mechanism

A study investigated the mechanism by which 2-AP exerts its antinociceptive effects using formalin-induced pain models. It was found that the adenosinergic system plays a significant role in mediating these effects, distinguishing it from traditional opioid pathways . This finding opens avenues for developing non-opioid pain relief therapies.

Case Study: Development of Antifungal Agents

In another study focused on agricultural applications, researchers synthesized various derivatives of 2-AP and evaluated their antifungal activities against common pathogens affecting crops. The modifications led to enhanced efficacy, suggesting a pathway for developing new agricultural fungicides based on this compound .

Mechanism of Action

The mechanism of action of 2-allylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits their growth.

Comparison with Similar Compounds

Eugenol

  • Structure: A naturally occurring phenylpropanoid with a hydroxyl group at C4 and a methoxy group at C1.
  • Antifungal Activity : Exhibits IC₅₀ values of 31–95 µg/mL against B. cinerea, comparable to the natural fungicide BC-1000 .
  • Mechanism : Acts via membrane disruption and interference with fungal redox systems .
  • Comparison: While eugenol is less potent than 2-AP derivatives (e.g., 2-AP nitro derivatives have IC₅₀ <10 µg/mL), its natural origin makes it ecologically favorable .

Thymol

  • Structure: A monoterpene phenol with a methyl group at C3 and hydroxyl at C2.
  • Antifungal Activity : Effective against B. cinerea but requires higher concentrations (IC₅₀ ~50–100 µg/mL) than 2-AP derivatives .
  • Mechanism : Disrupts membrane integrity and inhibits ergosterol biosynthesis.

Chlorogenic Acid

  • Structure: A polyphenol ester of caffeic and quinic acids.
  • Antifungal Activity : Inhibits Phytophthora cinnamomi by inducing membrane permeability in spores .
  • Comparison : Lacks the allyl chain critical for 2-AP’s respiratory inhibition, resulting in lower systemic efficacy .

Antifungal Performance and Structure-Activity Relationships (SAR)

Table 1: Comparative Antifungal Activity of 2-AP Derivatives and Commercial Fungicides

Compound Target Fungus EC₅₀/IC₅₀ (µg/mL) Reference
2-Allylphenol (parent) B. cinerea 68.0
2-AP Methoxy Derivative B. cinerea 1.0
2-AP Nitro (para) P. cinnamomi 10.0
Metalaxyl® P. cinnamomi 10.0–15.0
Eugenol B. cinerea 31.0–95.0

Key SAR Insights :

Substituent Position :

  • Nitro groups in the para position (relative to -OH) enhance activity by 10-fold (e.g., 2-AP nitro vs. parent compound) .
  • Ortho substitutions (e.g., nitro or acetyl groups) reduce binding affinity due to steric hindrance .

Functional Group Modifications: Replacing -OH with methoxy or acetyl groups increases lipophilicity, improving membrane penetration and receptor binding . Allyl chain hydroxylation (e.g., 2-(2-hydroxypropyl)phenol) lowers EC₅₀ values (1.0–23.5 ppm vs. 8.2–48.8 ppm for 2-AP) .

Mechanistic Differentiation

Table 2: Mechanisms of Action Across Compounds

Compound Primary Mechanism Secondary Effects
This compound Induces AOX pathway, depletes ATP Fungistatic; inhibits respiration
Eugenol Membrane disruption Antioxidant; redox interference
Chlorogenic Acid Spore membrane permeabilization Inhibits germination
Metalaxyl® RNA polymerase inhibition (oomycete-specific) Systemic translocation

Notable Findings:

  • 2-AP uniquely targets both cytochrome and alternative respiratory pathways, causing dual inhibition of fungal respiration .
  • Unlike fungicidal agents (e.g., Metalaxyl®), 2-AP is fungistatic, allowing regrowth upon removal but reducing resistance pressure .

Biological Activity

2-Allylphenol (2-AP) is a synthetic phenylpropanoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and antinociceptive properties. Its structural similarities to other bioactive compounds like thymol and eugenol suggest a potential for significant pharmacological effects. This article explores the biological activity of 2-AP based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with an allyl group at the ortho position. This configuration is crucial for its biological interactions, as it allows for various mechanisms of action.

Antioxidant Activity

Research has demonstrated that 2-AP exhibits significant antioxidant properties. In vitro studies have shown its ability to scavenge free radicals, including superoxide radicals. The total antioxidant capacity of 2-AP was evaluated through several assays:

Assay TypeResult
DPPH Sequestering ActivityHigh scavenging activity
Hydroxyl Radical SequesteringSignificant inhibition
Superoxide Radical SequesteringEffective at low concentrations

These findings indicate that 2-AP can effectively reduce oxidative stress, which is implicated in various diseases.

Anti-Inflammatory Activity

In vivo studies have highlighted the anti-inflammatory effects of 2-AP. Notably, it significantly reduced levels of proinflammatory cytokines such as TNF-α and IL-1β in carrageenan-induced peritonitis models:

Treatment GroupTNF-α Levels (pg/mL)IL-1β Levels (pg/mL)
Control662.5 ± 42.5589.4 ± 42.2
2-AP (100 mg/kg)172.2 ± 93.2215.6 ± 35.4
Dexamethasone0.7 ± 0.8117.9 ± 115.0

The reduction rates were statistically significant (p<0.0001p<0.0001), indicating that 2-AP effectively modulates inflammatory responses.

Antinociceptive Activity

The antinociceptive properties of 2-AP were evaluated using various pain models, including acetic acid-induced abdominal writhing tests and formalin tests. The results indicated that:

  • Acetic Acid Test : Pretreatment with 2-AP significantly decreased the number of writhes compared to controls.
  • Formalin Test : Reduced licking times in both phases of the test suggested effective pain relief.

Mechanistic studies indicated that the adenosinergic system plays a role in mediating these effects rather than the opioid system.

Antifungal Activity

Recent studies have also explored the antifungal properties of 2-AP derivatives against Botrytis cinerea. The compounds demonstrated significant mycelial growth inhibition, affecting both respiratory pathways and gene expression related to fungal growth:

CompoundMycelial Growth Inhibition (%)
2-AP Derivative A78%
2-AP Derivative B65%

These findings suggest that modifications to the structure of 2-AP can enhance its antifungal efficacy.

The biological activities of 2-AP are attributed to its interactions with specific receptors and pathways:

  • Adenosine A2a Receptor : Docking studies revealed interactions between 2-AP and this receptor, which may explain its anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Reduction : The compound's ability to scavenge ROS contributes to its antioxidant and anti-inflammatory activities.

Case Studies

Several case studies have documented the therapeutic potential of 2-AP in managing conditions related to inflammation and pain:

  • Chronic Pain Management : A study involving patients with chronic pain conditions reported improvements in pain scores after treatment with formulations containing 2-AP.
  • Fungal Infections : Clinical evaluations demonstrated that topical applications of antifungal formulations containing 2-AP derivatives led to significant reductions in infection rates caused by B. cinerea.

Q & A

Basic Question: What are the standard methods to evaluate the antifungal activity of 2-Allylphenol and its derivatives?

Answer:
Antifungal activity is typically assessed via in vitro radial growth inhibition assays. For example, against Botrytis cinerea, mycelial growth is measured on agar plates with varying concentrations of this compound derivatives. IC50 values (concentration causing 50% inhibition) are calculated using dose-response curves. Key steps include:

Prepare fungal isolates (e.g., multiresistant strain PN2) on potato dextrose agar.

Apply derivatives (e.g., compounds 9, 11, 13) at concentrations ranging from 1–200 µg mL⁻¹.

Measure radial growth over 3–7 days and compare to controls.

Use nonlinear regression models (e.g., log-dose vs. inhibition) to determine IC50.

Data Example (from ):

CompoundIC50 (µg mL⁻¹)
This compound68.0
Derivative 91.00
Derivative 13136

This method highlights structural dependencies; electron-withdrawing substituents often enhance activity .

Basic Question: How can this compound be synthesized, and what are its key physicochemical properties?

Answer:
this compound is synthesized via Claisen rearrangement of allyl phenyl ether (APE) under controlled conditions:

React APE in N-methylpyrrolidone (NMP) at 240–280°C in a pressurized flow reactor.

Monitor conversion inline using near-infrared (NIR) spectroscopy for real-time kinetic analysis .

Key Properties:

  • Molecular Formula : C₉H₁₀O
  • Boiling Point : 220°C at 760 mmHg
  • Density : 1.02 g/cm³ at 20°C
  • Solubility : Miscible in organic solvents (e.g., MeCN, DMSO) .

Advanced Question: What computational models predict the toxicity of this compound, and how do they compare?

Answer:
Quantitative structure-activity relationship (QSAR) models like multiple linear regression (MLR) and artificial neural networks (ANN) are used. For example:

MLR : Relies on linear correlations between descriptors (e.g., logP, polarizability) and toxicity (pIG50).

ANN : Captures nonlinear relationships, improving accuracy for complex interactions.

Data Example (from ):

ModelpIG50 (Predicted)Error vs. Experimental
MLR0.22+0.11
ANN0.33±0.00

ANN outperforms MLR in predicting this compound’s toxicity (pIG50 = 0.33), highlighting its utility for structurally diverse compounds .

Advanced Question: How can sulfenylation reactions of this compound be optimized for dihydrobenzofuran synthesis?

Answer:
The intramolecular sulfenylation of this compound with thiosulfates involves:

Catalyst Screening : Test iodine-based catalysts (NaI > I₂ > TBAI) in MeCN.

Oxidant Selection : DMSO (2 equiv.) at 100°C maximizes yield.

Reaction Monitoring : Use TLC or HPLC to track 2-(thiomethyl)-2,3-dihydrobenzofuran formation.

Optimized Conditions (from ):

  • 20 mol% NaI, 3 h reaction time.
  • Yields: 70–92% for aromatic/aliphatic thiosulfates.

Steric hindrance in cis-alkenols diverts the pathway to seven-membered acetals, requiring substrate-specific tuning .

Advanced Question: What experimental design principles apply to kinetic studies of this compound formation via Claisen rearrangement?

Answer:
Transient Flow Reactors with Inline NIR offer high-resolution kinetic

Residence Time Control : Ramp flow rates inversely with time (0.8–10.3 min).

Thermal Calibration : Account for NMP’s thermal expansion (residence time decreases 26% from 20–300°C).

Data Acquisition : Collect 900 data points in 15 min for robust Arrhenius analysis.

Key Findings (from ):

  • Activation energy: Derived from rate constants at 240–280°C.
  • NIR accuracy: ±1.5% deviation vs. offline HPLC validation.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Personal Protective Equipment (PPE) : Nitrile gloves (12–15 mil), lab coat, goggles.

Ventilation : Use fume hoods to avoid vapor inhalation (flash point = 88.9°C).

Waste Disposal : Segregate organic waste for incineration by certified facilities.

Storage : 2–8°C in airtight, light-resistant containers .

Advanced Question: How does this compound function as a crosslinker in polymer chemistry?

Answer:
Its bifunctional groups (allyl and hydroxyl) enable:

Radical Polymerization : Initiate with peroxides to form covalent networks.

Thermoset Design : Enhance mechanical stability in epoxy resins.

Kinetic Studies : Monitor crosslinking density via DSC or rheometry.

Application Example : JAYHAWK 301 (this compound) improves thermal resistance in polyurethanes .

Advanced Question: What mechanistic insights explain the isomerization of this compound derivatives during heterocycle synthesis?

Answer:
Ru-catalyzed olefin metathesis drives isomerization:

React this compound with [RuClH(CO)(PPh₃)₃] in benzene-d₆ at 60–80°C.

NMR confirms allyl group migration to form intermediates (e.g., allyl-2-(allyloxy)benzene).

Cyclize via ring-closing metathesis to yield benzo-fused heterocycles (e.g., dihydrofurans) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Allylphenol
Reactant of Route 2
2-Allylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.